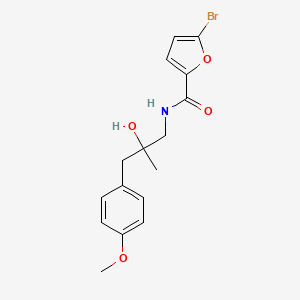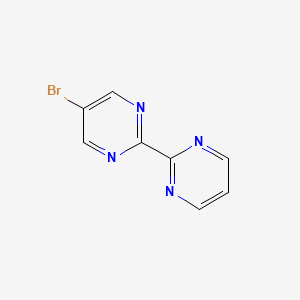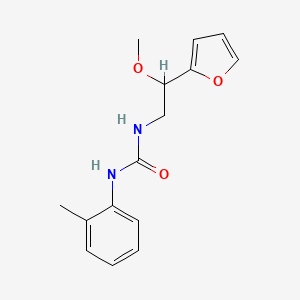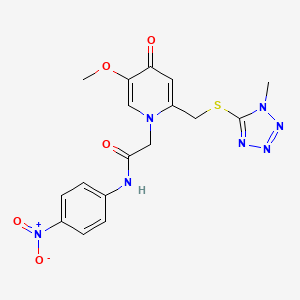
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide, also known as DADLE, is a synthetic opioid peptide that has been extensively studied in the field of pharmacology. This compound has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers studying the mechanisms of opioid receptors and their role in pain management.
Mécanisme D'action
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide acts as an agonist at the delta opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. Activation of the delta opioid receptor by N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide has a wide range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. This compound has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide in lab experiments is its high affinity for the delta opioid receptor, which allows for the specific targeting of this receptor. However, one limitation of using N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide is its short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.
Orientations Futures
There are several potential future directions for research involving N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide. One area of interest is the development of novel delta opioid receptor agonists that have longer half-lives and improved pharmacokinetic profiles. Another potential direction is the use of N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide as a tool for the study of opioid receptor signaling pathways and their role in the development of opioid tolerance and addiction. Overall, the study of N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide and its effects on the delta opioid receptor has the potential to lead to the development of new and improved therapies for the treatment of pain and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide involves the condensation of diethylamine with 4-prop-2-enoyl-1,4-diazepan-1-ylacetic acid, followed by the addition of acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Applications De Recherche Scientifique
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide has been used extensively in scientific research to study the mechanisms of opioid receptors and their role in pain management. This compound has been shown to have a high affinity for the delta opioid receptor, which is involved in the modulation of pain and mood.
Propriétés
IUPAC Name |
N,N-diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-4-13(18)17-9-7-8-15(10-11-17)12-14(19)16(5-2)6-3/h4H,1,5-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPCDUGQXDMSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-2-(4-prop-2-enoyl-1,4-diazepan-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone](/img/structure/B2639139.png)
![2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2639141.png)



![1-(4-chlorobenzyl)-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2639150.png)

![1-Bromo-4-[(n-hexyloxy)methyl]benzene](/img/structure/B2639153.png)


![8-butyl-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2639157.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639159.png)